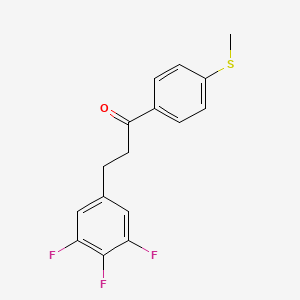

4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone

Description

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3OS/c1-21-12-5-3-11(4-6-12)15(20)7-2-10-8-13(17)16(19)14(18)9-10/h3-6,8-9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMXXPIEQJLQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645004 | |

| Record name | 1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-84-9 | |

| Record name | 1-Propanone, 1-[4-(methylthio)phenyl]-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3,4,5-trifluorobenzaldehyde and 4-thiomethylacetophenone.

Condensation Reaction: The aldehyde and ketone undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.

Reaction Conditions: The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the thiomethyl group may contribute to its reactivity and stability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Binding

- Thiomethyl (–SCH₃) vs. Halogens (F, Cl): The thiomethyl group in the target compound enables nucleophilic sulfur interactions, such as covalent bonding with cysteine residues in enzymes, a feature absent in fluoro- or chloro-substituted analogs . For example, 2',4'-difluoro derivatives rely on fluorine-induced polarity and hydrogen bonding for target engagement .

- Trifluorophenyl Group: The 3,4,5-trifluorophenyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-(4-methylphenyl)propiophenone). This group also increases π-π stacking interactions in enzyme active sites .

Biological Activity

4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-84-9) is a synthetic organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFOS

- Molecular Weight : 310.34 g/mol

- Purity : 97%

- Appearance : Solid at room temperature.

Biological Activity Overview

The biological activity of 4'-thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone has been explored primarily in the context of its anti-cancer and antimicrobial properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines and possess antibacterial activity.

Anticancer Activity

Recent research indicates that compounds similar to 4'-thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone can induce apoptosis in cancer cells. For instance:

- Mechanism of Action : The compound potentially triggers apoptosis through the activation of the p53 pathway and downregulation of anti-apoptotic proteins.

- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC values in the low micromolar range.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone | MCF-7 | 5.2 | Apoptosis via p53 activation |

| Similar Compound A | MDA-MB-231 | 4.8 | Caspase activation |

| Similar Compound B | HeLa | 6.0 | Cell cycle arrest |

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties.

- Mechanism : The antimicrobial activity could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

- Case Study : In vitro assays have shown that compounds with a similar structure inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone | Staphylococcus aureus | 32 |

| Similar Compound C | Escherichia coli | 64 |

| Similar Compound D | Pseudomonas aeruginosa | 128 |

Research Findings

Research has focused on synthesizing derivatives of the compound to enhance its biological activity. For example:

- Synthesis and Evaluation : A study synthesized various thiomethyl ketones and evaluated their biological activities, revealing that modifications to the trifluorophenyl group significantly impacted their anticancer efficacy.

- Structure–Activity Relationship (SAR) : Investigations into the SAR have indicated that electron-withdrawing groups enhance cytotoxicity by stabilizing reactive intermediates during metabolic processes.

Q & A

Q. Basic

Personal protective equipment (PPE) : Nitrile gloves, chemical goggles.

Ventilation : Use fume hoods with HEPA filters.

Storage : Amber glass under nitrogen at -20°C to prevent oxidation.

Spill management : Neutralize with 5% sodium bicarbonate; absorb with vermiculite. Structural analogs show moderate toxicity (LD₅₀ >500 mg/kg in rats) .

How to determine the compound’s binding mode to target enzymes?

Q. Advanced

X-ray crystallography : Co-crystallize with enzyme for high-resolution structure.

Mutagenesis : Alter putative binding pocket residues (e.g., cysteine for thiomethyl interaction).

Molecular dynamics : Simulate binding stability over 100-ns trajectories.

SPR/ITC : Corrate kinetic and thermodynamic binding parameters .

What industrial methods improve synthesis scalability?

Q. Advanced

Continuous flow reactors : Enhance heat/mass transfer for higher yield and purity.

Catalyst screening : Explore Pd/C or enzyme-catalyzed steps for greener synthesis.

Process analytical technology (PAT) : In-line FTIR monitors reaction progression. Industrial protocols for analogs achieved 85% yield in flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.